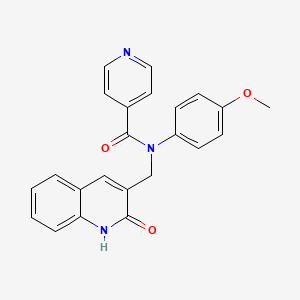
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HQNO, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. HQNO belongs to the class of quinolone compounds, which are known for their antibacterial and antifungal properties.
Mecanismo De Acción
HQNO inhibits the activity of the electron transport chain by binding to the quinone-binding site of Complex III. This binding prevents the transfer of electrons from ubiquinone to cytochrome c, disrupting the normal flow of electrons through the electron transport chain. This disruption leads to the accumulation of reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects
HQNO has been shown to induce oxidative stress in a variety of cell types, including bacteria, fungi, and mammalian cells. This oxidative stress can lead to cell death or apoptosis, depending on the severity of the stress. Additionally, HQNO has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HQNO is its ability to induce oxidative stress in cells, making it a useful tool for studying oxidative stress pathways. Additionally, HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent. However, HQNO can be toxic to cells at high concentrations, limiting its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on HQNO. One area of interest is the development of HQNO-based antimicrobial agents. HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanisms underlying HQNO-induced oxidative stress and its potential applications in the study of oxidative stress pathways. Finally, the development of HQNO derivatives with improved bioavailability and toxicity profiles could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
HQNO can be synthesized using a multi-step process involving the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde, followed by the reaction with isonicotinoyl chloride. The resulting product is then purified using column chromatography, yielding HQNO in its pure form.
Aplicaciones Científicas De Investigación
HQNO has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HQNO is in the field of biochemistry. HQNO has been shown to inhibit the activity of the electron transport chain, which is essential for cellular respiration. This inhibition leads to the accumulation of reactive oxygen species, which can be used to study oxidative stress in cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-8-6-19(7-9-20)26(23(28)16-10-12-24-13-11-16)15-18-14-17-4-2-3-5-21(17)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFBRBLQXOCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



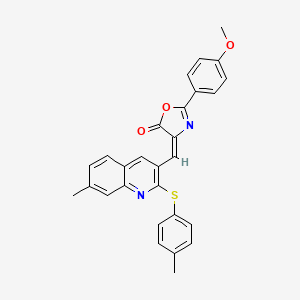
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
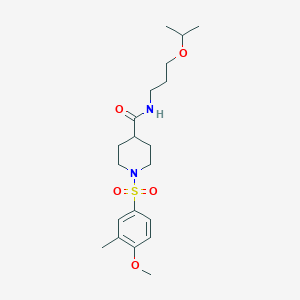
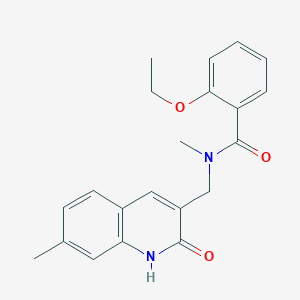
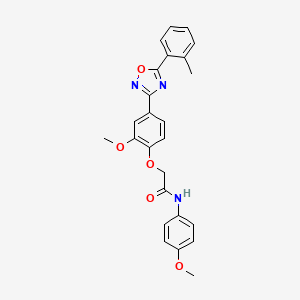

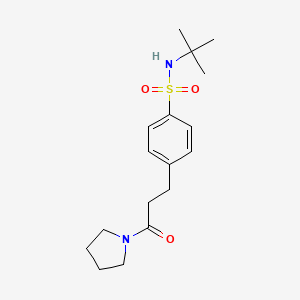
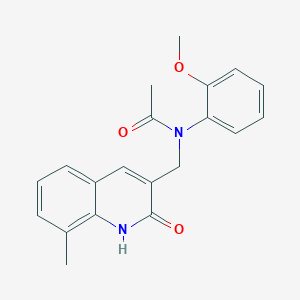
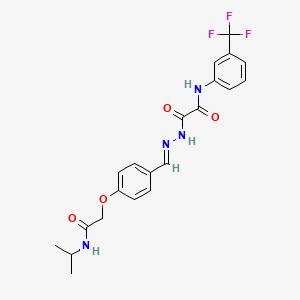
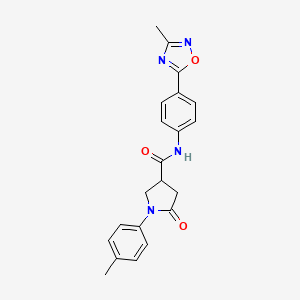
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)